4-phenoxy-N-phenylbenzamide
Description
Properties
IUPAC Name |
4-phenoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)22-17-9-5-2-6-10-17/h1-14H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZHHZNPOMJQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Phenoxy N Phenylbenzamide and Analogues
Direct Amidation and Condensation Reactions
Direct amidation represents the most straightforward approach to constructing the 4-phenoxy-N-phenylbenzamide scaffold. This typically involves the condensation of 4-phenoxybenzoic acid with aniline (B41778). However, due to the low reactivity of carboxylic acids, an activating agent or conversion to a more reactive derivative is generally required to facilitate the reaction.
Peptide coupling reagents are widely used to facilitate the direct formation of amide bonds from carboxylic acids and amines under mild conditions. These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine.
A common method for the synthesis of this compound (5e) involves the reaction of 4-phenoxybenzoic acid (4a) with aniline. niscpr.res.in This transformation can be effectively mediated by a combination of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an activating reagent. niscpr.res.in The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (CH2Cl2) in the presence of a base such as 4-methylmorpholine (B44366) to neutralize the acid formed during the reaction. niscpr.res.in This method provides the target compound in high yield. niscpr.res.in Similarly, N,N'-diisopropylcarbodiimide (DIC) in conjunction with HOBt has been successfully used for the synthesis of various N-phenylbenzamide derivatives, demonstrating the broad applicability of carbodiimide-based coupling strategies. nih.govmdpi.com
Table 1: Synthesis of this compound via Coupling Reagent
| Reactant A | Reactant B | Coupling System | Solvent | Yield | Reference |
|---|
Interactive data table based on research findings. niscpr.res.in
An alternative to one-pot coupling reactions is the two-step procedure involving the conversion of the carboxylic acid to a more reactive derivative, most commonly an acyl chloride. This highly electrophilic intermediate readily reacts with amines to form the corresponding amide.
For the synthesis of N-arylbenzamide analogues, 4-phenoxybenzoic acid can be first converted to its highly reactive acyl chloride, 4-phenoxybenzoyl chloride. niscpr.res.innih.gov This is typically achieved by treating the carboxylic acid with thionyl dichloride (SOCl₂), often at elevated temperatures. niscpr.res.in The resulting acyl chloride is then reacted with the desired aniline derivative in the presence of a base, such as triethylamine (B128534) (Et₃N), to quench the HCl byproduct and drive the reaction to completion. niscpr.res.in This Schotten-Baumann-type reaction is a robust and widely applicable method for amide bond formation. uomustansiriyah.edu.iqdoubtnut.com The reaction between various substituted benzoyl chlorides and amines or their equivalents proceeds efficiently to give N-phenylbenzamides in excellent yields. unair.ac.iddoubtnut.com
Nucleophilic Substitution Approaches
The formation of the amide bond in this compound is fundamentally a nucleophilic substitution reaction at the carbonyl carbon. The efficiency of this process depends on the nucleophilicity of the amine and the electrophilicity of the benzoyl moiety.
The synthesis of this compound via the acyl chloride route is a classic example of nucleophilic acyl substitution. chemguide.co.uk In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-phenoxybenzoyl group. doubtnut.comdoubtnut.com The reactivity of the benzoyl moiety is significantly enhanced when the hydroxyl group of the carboxylic acid is replaced by a better leaving group, such as chloride. uomustansiriyah.edu.iq The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride ion) and form the stable amide bond. doubtnut.com The presence of a base is crucial to neutralize the liberated acid (HCl), preventing the protonation of the starting amine, which would render it non-nucleophilic. chemguide.co.uk
Rearrangement reactions offer alternative, albeit less direct, pathways to amide-containing structures. The Beckmann rearrangement, for instance, transforms an oxime into an amide under acidic conditions. byjus.com In principle, a ketoxime derived from 4-phenoxybenzophenone (B1583559) could be rearranged to yield this compound. The reaction is initiated by protonation of the oxime's hydroxyl group, creating a good leaving group (water). byjus.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, ultimately yielding the amide after tautomerization. byjus.com Other thermal fragmentation and rearrangement pathways of N-arylbenzamide oxime derivatives have also been investigated, which proceed through distinct mechanisms depending on the reaction conditions and substituents. research-nexus.net
Multi-Component Reaction (MCR) Strategies for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. rug.nl They offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses.
Several MCRs have been developed for the synthesis of N-phenylbenzamide analogues. For example, a one-pot, three-component reaction involving phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile has been used to synthesize novel imidazole-based N-phenylbenzamide derivatives. nih.gov This strategy allows for the rapid assembly of complex scaffolds in good yields. nih.gov
The Passerini reaction is a well-known MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While this does not directly yield an N-phenylbenzamide, it is a fundamental MCR for creating amide-containing structures. scispace.com Another cornerstone MCR is the Ugi four-component condensation, which brings together a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to form an α-amino amide derivative. rug.nlclockss.org The Ugi reaction is highly versatile and has been employed to create libraries of complex amide-based molecules, including those derived from phenylglycinamide. nih.govnih.gov These MCR strategies highlight advanced methods for assembling the core benzamide (B126) scaffold found in this compound.
Table 2: Multi-Component Synthesis of Imidazole-Based N-Phenylbenzamide Derivatives
| Aniline Derivative | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Aniline | Methanol | 4 h | 80% | nih.gov |
| 4-Fluoroaniline | Methanol | 2 h | 85% | nih.gov |
| 4-Chloroaniline | Methanol | 2.5 h | 84% | nih.gov |
| 4-Bromoaniline | Methanol | 2.5 h | 82% | nih.gov |
Interactive data table based on research findings. nih.gov
Palladium-Mediated Reaction Pathways
The formation of the N-phenylbenzamide backbone can be approached through modern palladium-catalyzed methods, which offer alternatives to traditional condensation reactions. These pathways often involve intricate mechanisms and are highly dependent on the chosen catalyst system.
Extrusion–Insertion Mechanisms in N-Phenylbenzamide Synthesis
A notable strategy in palladium-mediated synthesis involves extrusion–insertion (ExIn) reactions. publish.csiro.auresearchgate.net Gas-phase studies using multistage mass spectrometry have provided significant mechanistic insights. publish.csiro.auresearchgate.net For instance, the gas-phase reactions of palladium complexes such as [(phen)nPd(O2SC6H5)]+ (where phen is 1,10-phenanthroline) have been investigated. publish.csiro.aupublish.csiro.au
Under collision-induced dissociation, these palladium sulfinate cations undergo desulfination (extrusion of SO2) to generate organopalladium intermediates, [(phen)nPd(C6H5)]+. publish.csiro.auresearchgate.net Of these, the [(phen)Pd(C6H5)]+ cation reacts with phenyl isocyanate through an insertion mechanism to form [(phen)Pd(NPhC(O)C6H5)]+, a direct precursor to the N-phenylbenzamide structure. publish.csiro.auresearchgate.netpublish.csiro.au The formation of this coordinated amidate anion is supported by Density Functional Theory (DFT) calculations. researchgate.netpublish.csiro.au
However, translating this promising gas-phase reactivity to a solution-phase synthesis has proven challenging. publish.csiro.auresearchgate.net Attempts to synthesize N-phenylbenzamide by heating a mixture of benzenesulfinic acid, phenyl isocyanate, and a palladium source in solution failed to yield the desired product. publish.csiro.aupublish.csiro.au Instead, a competing reaction, the reductive elimination of biphenyl (B1667301), becomes the dominant pathway, with biphenyl being isolated in significant yields. publish.csiro.auresearchgate.net DFT calculations confirm that in a solvent continuum, the energy barrier for the isocyanate insertion step is higher than that for the competing desulfinative homocoupling reaction, which leads to the formation of biphenyl. publish.csiro.aupublish.csiro.au Similar ExIn studies have also been explored using CO2 extrusion from benzoic acid derivatives. researchgate.netdntb.gov.ua
Catalyst Systems and Ligand Effects
The success of palladium-catalyzed amidation reactions is profoundly influenced by the catalyst system, particularly the nature of the ancillary ligands coordinated to the palladium center. syr.edu The choice of ligand can affect catalyst stability, reactivity, and the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. syr.eduacs.org
Ligand properties like steric bulk, electron density, and bite angle are critical determinants of catalytic efficiency. nih.govrsc.org
Steric and Electronic Properties : Bulky and electron-rich biaryl phosphine (B1218219) ligands have been shown to be highly effective for a range of amidation reactions. acs.orgnih.gov This effectiveness is often attributed to their ability to promote the crucial reductive elimination step, which releases the final amide product and regenerates the active Pd(0) catalyst. syr.eduacs.org For challenging substrates, such as five-membered heterocyclic halides, the use of sterically demanding ligands is necessary to prevent catalyst inhibition and deactivation. nih.gov
Bite Angle : For bidentate phosphine ligands, the natural bite angle plays a significant role. syr.edursc.org A larger bite angle can facilitate reductive elimination from the palladium(II) amidate intermediate, leading to higher reaction rates. syr.edu This explains why ligands like Xantphos and DPEphos, which have large bite angles, show encouraging results in related carbonylation reactions. rsc.org
Conformational Rigidity : In monodentate biarylphosphine ligands, conformational rigidity can prevent the formation of inhibitory κ²-amidate complexes, where the amide binds to the palladium center through both the nitrogen and oxygen atoms. nih.gov This forces the complex into a geometry that is more favorable for reductive elimination. nih.gov
The table below summarizes some ligands used in palladium-catalyzed coupling reactions and their relevant features.
| Ligand | Type | Key Feature(s) | Application Context |
| (o-biphenyl)P(t-Bu)₂ | Monodentate Biaryl Phosphine | Air-stable, combines steric and electronic properties to promote oxidative addition and reductive elimination. acs.org | General amination of aryl chlorides, bromides, and triflates. acs.org |
| (o-biphenyl)PCy₂ | Monodentate Biaryl Phosphine | Effective for functionalized substrates and reactions with acyclic secondary amines. acs.org | General amination of aryl halides and triflates. acs.org |
| Xantphos-type Ligands (e.g., DPEphos) | Bidentate Phosphine | Large bite angle (~111° for DPEphos) that promotes the desired transformation. rsc.org | Ligand-controlled regioselective aminocarbonylation. rsc.org |
| Bulky Biaryl Phosphine Ligands | Monodentate Biaryl Phosphine | Electron-rich and sterically demanding, preventing catalyst inhibition. nih.gov | Amidation of five-membered heterocyclic electrophiles. nih.gov |
Functional Group Transformations and Derivatization in the Phenoxy-Phenylbenzamide System
The synthesis of the complete this compound structure and its analogues involves not only the formation of the amide bond but also the creation of the aryl ether linkage and potential modifications to the aromatic rings.
Aryl Ether Formation (Ullmann Coupling)
The phenoxy group in this compound is typically introduced via an aryl ether formation reaction. The most common method for this transformation is the Ullmann condensation or Ullmann ether synthesis. organic-chemistry.orgmdpi.com This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) (or a phenoxide). organic-chemistry.orgorganic-chemistry.org
The "classic" Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. organic-chemistry.orgunion.edu However, modern advancements have led to the development of milder, more efficient catalytic systems. These improved methods often employ a catalytic amount of a copper(I) salt, a base, and an ancillary ligand. nih.gov The catalytic cycle is generally understood to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the active copper catalyst. organic-chemistry.orgunion.edu
The choice of ligand is crucial for the success of modern Ullmann-type reactions, enabling the use of milder conditions and broadening the substrate scope. mdpi.comorganic-chemistry.org
Key Features of Ullmann Ether Synthesis:
Catalyst: Typically a Copper(I) salt (e.g., CuI). union.edu
Reactants: An aryl halide and a phenol/phenoxide.
Ligands: The use of ligands such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) allows the reaction to proceed at lower temperatures (e.g., 110 °C). organic-chemistry.org
Reactivity: The reactivity of the aryl halide generally follows the trend: I > Br >> Cl. mdpi.com
Modifications of the Phenyl Rings
A wide array of analogues of the core phenoxy-phenylbenzamide structure can be synthesized by introducing various functional groups onto the phenyl rings. These modifications are crucial for tuning the molecule's properties. nih.govresearchgate.net Synthetic strategies typically involve either starting with pre-functionalized building blocks or performing transformations on the assembled scaffold.
Common approaches include the condensation of a substituted benzoic acid with a substituted aniline. nih.gov For example, 3-amino-4-methoxybenzoic acid can be coupled with various anilines using standard peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to produce a series of N-phenylbenzamide derivatives. nih.gov Further modifications, such as alkylation of an amino group, can be performed on these intermediates. nih.gov
Another strategy involves the direct conversion of phenols into benzamides. acs.orggoogle.com This metal-free process can proceed via an O-aryl thiocarbamate intermediate, which undergoes a radical-mediated 1,2 O→C transposition to furnish the final benzamide product. acs.org
The table below presents examples of synthesized derivatives, showcasing the variety of functional groups that can be incorporated into the phenoxy-phenylbenzamide system.
| Compound Name | Modification | Synthetic Approach Highlight |
| 3-Amino-N-(4-bromophenyl)-4-methoxybenzamide nih.gov | Amino and methoxy (B1213986) on the benzoyl ring; bromo on the anilino ring. | Condensation of 3-amino-4-methoxybenzoic acid with 4-bromoaniline. nih.gov |
| 4-Methoxy-3-methylamino-N-phenylbenzamide nih.gov | Methylamino and methoxy on the benzoyl ring. | N-alkylation of the corresponding 3-amino precursor using iodomethane. nih.gov |
| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide researchgate.net | Trifluoromethyl on the benzoyl ring; complex heterocycle on the anilino ring. | Coupling of a substituted aniline with 3-(trifluoromethyl)benzoic acid. researchgate.net |
| 4-Phenyl-N-methyl-N-phenylbenzamide acs.org | Phenyl group on the benzoyl ring; N-methylation. | Radical O→C transposition of an O-aryl-N-methyl-N-phenyl thiocarbamate. acs.org |
| 5-Fluoro-2-(4-hydroxyphenoxy)benzamide mdpi.com | Fluoro on the benzoyl ring; hydroxyl on the phenoxy ring. | PhIO-mediated oxidation of a 2-phenoxybenzamide (B1622244) precursor. mdpi.com |
| 4-Phenoxy-N-phenylbenzothioamide rsc.org | Thioamide instead of amide. | Reaction of an isothiocyanate with a phenoxy-substituted arene. rsc.org |
Advanced Spectroscopic and Crystallographic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-phenoxy-N-phenylbenzamide, both ¹H and ¹³C NMR have been employed to map out the proton and carbon frameworks of the molecule.
In ¹H NMR analysis conducted in deuterated chloroform (B151607) (CDCl₃) at 600 MHz, this compound exhibits a series of distinct signals corresponding to its aromatic and amide protons. niscpr.res.in The spectrum is characterized by signals in the downfield region, typical for aromatic compounds.
The key resonance signals are as follows:
A broad singlet at δ 7.77 ppm is attributed to the amide proton (NH). niscpr.res.in
The protons on the N-phenyl ring and the benzamide (B126) core produce a complex set of signals. A doublet at δ 7.86 ppm (J = 9.0 Hz) corresponds to the two protons on the benzamide ring that are ortho to the carbonyl group. niscpr.res.in
A doublet at δ 7.63 ppm (J = 7.5 Hz) is assigned to the two protons on the N-phenyl ring ortho to the amide nitrogen. niscpr.res.in
A quartet at δ 7.40 ppm (J = 7.3 Hz) integrates to four protons, arising from overlapping signals of the meta protons on the N-phenyl ring and two protons from the phenoxy group. niscpr.res.in
The para proton of the N-phenyl ring appears as a triplet at δ 7.15 ppm (J = 7.3 Hz). niscpr.res.in
A triplet at δ 7.19 ppm (J = 7.3 Hz) corresponds to the para proton of the terminal phenoxy ring. niscpr.res.in
A complex multiplet observed as a triplet at δ 7.08 ppm (J = 8.8 Hz) represents the four remaining aromatic protons from the phenoxy-substituted benzamide core. niscpr.res.in
Interactive Table: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Source |
|---|---|---|---|---|---|
| 7.86 | d | 9.0 | 2H | Ar-H (ortho to C=O) | niscpr.res.in |
| 7.77 | br s | - | 1H | NH | niscpr.res.in |
| 7.63 | d | 7.5 | 2H | Ar-H (ortho to NH) | niscpr.res.in |
| 7.40 | q | 7.3 | 4H | Ar-H (meta to NH and phenoxy group) | niscpr.res.in |
| 7.19 | t | 7.3 | 1H | Ar-H (para on phenoxy ring) | niscpr.res.in |
| 7.15 | t | 7.3 | 1H | Ar-H (para to NH) | niscpr.res.in |
| 7.08 | t | 8.8 | 4H | Ar-H (phenoxy-substituted ring) | niscpr.res.in |
The ¹³C NMR spectrum, recorded at 150 MHz in CDCl₃, provides detailed information about the carbon skeleton of the molecule. niscpr.res.in The spectrum shows twelve distinct signals, confirming the presence of the 19 carbon atoms in different chemical environments.
Key signals include:
The carbonyl carbon of the amide group is observed at δ 164.7 ppm. niscpr.res.in
The carbon atoms directly bonded to the ether oxygen appear at δ 160.9 ppm and δ 156.2 ppm. niscpr.res.in
The remaining aromatic carbons resonate in the typical range of δ 115.0 to 148.3 ppm. niscpr.res.in The specific assignments include the quaternary carbon to which the N-phenyl group is attached and the various CH carbons across the three aromatic rings.
Interactive Table: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Source |
|---|---|---|
| 164.7 | C=O (Amide) | niscpr.res.in |
| 160.9 | Ar-C | niscpr.res.in |
| 156.2 | Ar-C | niscpr.res.in |
| 148.3 | Ar-C | niscpr.res.in |
| 135.5 | Ar-C | niscpr.res.in |
| 129.8 | Ar-CH | niscpr.res.in |
| 128.6 | Ar-CH | niscpr.res.in |
| 122.1 | Ar-CH | niscpr.res.in |
| 121.3 | Ar-CH | niscpr.res.in |
| 116.3 | Ar-CH | niscpr.res.in |
| 115.2 | Ar-CH | niscpr.res.in |
| 115.0 | Ar-CH | niscpr.res.in |
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous signal assignment. Although specific 2D NMR data for this compound is not detailed in the referenced literature, these methods would be applied to confirm the structure. For instance, in related fluorophenoxyanilide structures, 2D NMR was essential for assigning signals that were otherwise unobservable in 1D spectra. psu.edu COSY experiments would establish proton-proton correlations within each aromatic ring, while HSQC and HMBC would link protons to their directly attached and long-range coupled carbons, respectively, solidifying the assignment of all atoms in the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features. Based on data from similar benzamide structures, the expected prominent peaks would be an N-H stretching vibration around 3340 cm⁻¹, a strong C=O (amide I band) stretching vibration near 1660 cm⁻¹, and C-O-C ether stretching bands. lew.rosemanticscholar.org Aromatic C=C and C-H stretching and bending vibrations would also be present in the fingerprint region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) for this compound yielded a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 290.1172. niscpr.res.in This experimental value is in excellent agreement with the calculated mass of 290.1181 for the formula C₁₉H₁₆NO₂, confirming the molecular formula. niscpr.res.innih.gov Analysis of the fragmentation pattern would further corroborate the structure, likely showing cleavage at the amide and ether linkages to produce characteristic fragment ions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the surveyed literature, analysis of related N-phenylbenzamide derivatives provides significant insight into its likely solid-state conformation. nih.goviucr.org
Such an analysis would reveal:
Bond Lengths and Angles: Precise measurements for all covalent bonds and the angles between them.
Conformation: The dihedral angles between the three aromatic rings and the planarity of the central amide group are key conformational features. Studies on similar molecules show that the amide linkage is typically planar, but there are significant twists between the phenyl rings due to steric hindrance. nih.goviucr.org
Intermolecular Interactions: The crystal packing would be stabilized by intermolecular forces such as hydrogen bonding involving the amide N-H and C=O groups, as well as π–π stacking interactions between the aromatic rings. nih.goviucr.org
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a crystalline solid. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays allow for the calculation of the electron density distribution within the crystal, which in turn reveals the precise location of each atom.
For benzamide derivatives, data collection is often performed at low temperatures, such as 298(2) K or 173 K, to minimize thermal vibrations and obtain a more accurate structure. eurjchem.com A diffractometer equipped with a MoKα radiation source is commonly used. eurjchem.com The collected data are then processed and refined using specialized software suites to solve the crystal structure. eurjchem.com
While specific crystallographic data for this compound is not publicly available, the analysis of structurally related compounds, such as 4-methoxy-N-phenylbenzamide, provides a valuable framework for understanding its likely solid-state conformation. nih.gov In the crystal structure of 4-methoxy-N-phenylbenzamide, the molecule exhibits a significant twist between its two aromatic rings, with a dihedral angle of 65.18 (4)°. nih.gov The central amide group is also twisted with respect to both the phenyl and the 4-methoxybenzene ring planes. nih.gov It is anticipated that this compound would adopt a similarly non-planar conformation. The key crystallographic parameters for a related benzamide are detailed in the table below to illustrate the type of data obtained from such an analysis.
Table 1: Illustrative Crystallographic Data for a Related Benzamide Derivative (4-methoxy-N-phenylbenzamide). nih.gov This data is for a structurally similar compound and is provided for illustrative purposes.
| Parameter | Value |
|---|---|
| Chemical Formula | C14H13NO2 |
| Formula Weight | 227.25 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.308 (3) |
| b (Å) | 7.709 (4) |
| c (Å) | 14.109 (7) |
| α (°) | 96.911 (8) |
| β (°) | 99.210 (8) |
| γ (°) | 90.511 (9) |
| Volume (Å3) | 565.5 (5) |
| Z | 2 |
| Temperature (K) | 296 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Beyond defining the structure of a single molecule, crystallographic studies illuminate how molecules pack together in the solid state. This packing is dictated by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. researchgate.netnih.govnih.gov This method maps the electron distribution between neighboring molecules, allowing for the identification and characterization of close contacts.
For amide-containing compounds, hydrogen bonding is a dominant directional force. nih.gov Specifically, N-H···O hydrogen bonds between the amide groups of adjacent molecules are common and often lead to the formation of well-defined supramolecular structures, such as chains or dimers. nih.govnih.gov In addition to these strong interactions, weaker contacts like H···H, C···H/H···C, and π-π stacking interactions play a crucial role in stabilizing the crystal structure. nih.govnih.gov Hirshfeld analysis of related structures shows that H···H interactions typically account for the largest percentage of the surface area, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov
The table below presents a representative breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related heterocyclic amide, illustrating the relative importance of different interactions in the crystal packing.
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound. nih.govnih.gov This data is representative of analyses on structurally similar compounds and is provided for illustrative purposes.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 40.9 |
| C···H/H···C | 23.7 |
| O···H/H···O | 7.0 |
| N···H/H···N | 8.1 |
| C···C | 4.0 |
| Other | 16.3 |
Computational and Theoretical Investigations of 4 Phenoxy N Phenylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties and behavior of molecules. These calculations provide a fundamental understanding of molecular geometry, conformational preferences, and electronic orbitals.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating the ground-state electronic energy and density, which in turn allows for the optimization of the molecular geometry. For 4-phenoxy-N-phenylbenzamide, DFT calculations would predict the most stable three-dimensional arrangement of its atoms by finding the minimum energy structure on the potential energy surface.
Interactive Table: Predicted Geometric Parameters for this compound (Illustrative) This table presents illustrative data based on DFT calculations for similar molecular structures. Specific experimental or calculated values for this compound are not available in the cited literature.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C=O (Amide) | ~1.24 Å |
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C-O (Ether) | ~1.37 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
| Bond Angle | C-O-C (Ether) | ~118° |
| Dihedral Angle | C-C-N-C (Amide) | ~160-180° |
| Dihedral Angle | C-C-O-C (Ether) | ~120-140° |
The flexibility of this compound arises from the possible rotations around several single bonds, primarily the C-N amide bond, the C-O ether bond, and the bonds connecting the phenyl rings to the central structure. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their corresponding energies. By systematically rotating these bonds and calculating the energy of each resulting conformation, an energy landscape can be constructed.
This landscape maps the potential energy of the molecule as a function of its geometry, revealing the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, the most significant rotations would determine the relative twisting of the two terminal phenyl rings with respect to the central benzamide (B126) core. The planarity of the amide bond is generally maintained, but slight torsions can occur. Identifying the global minimum energy conformation is essential for understanding the molecule's predominant shape in a given environment.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group and the anilide phenyl ring, which can donate electron density. The LUMO is likely to be distributed over the electron-withdrawing carbonyl group (C=O) and the adjacent phenyl ring of the benzamide moiety. The analysis of these orbitals provides insight into how the molecule would interact with other chemical species, such as electrophiles or nucleophiles.
Interactive Table: Representative FMO Properties (Illustrative) This table contains representative values for aromatic amide compounds. Specific calculated values for this compound are not available in the cited literature.
| Parameter | Description | Representative Energy Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a highly detailed electronic description, molecular modeling and dynamics simulations offer a way to study the structural and dynamic behavior of molecules over time, treating atoms as classical particles.
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. Energy is calculated based on a force field, which includes terms for bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic). MM calculations are computationally much faster than quantum methods, making them ideal for performing initial structural optimizations and conformational searches on flexible molecules like this compound. This approach can efficiently explore the vast conformational space to identify a set of low-energy structures that can then be further refined using more accurate DFT methods.
Molecular Dynamics (MD) simulations provide a movie-like view of molecular motion by solving Newton's equations of motion for the atoms in the system over a period of time. An MD simulation of this compound would reveal how the molecule behaves in a simulated environment (e.g., in a solvent or in vacuum) at a given temperature and pressure.
These simulations are invaluable for understanding the molecule's flexibility, showing the dynamic range of motion of the phenyl rings and the fluctuations in key dihedral angles. By analyzing the trajectory from an MD simulation, one can identify the most populated conformational states, the pathways of transition between them, and the time scales of these motions. This provides a dynamic picture of the molecule's structure that goes beyond the static image provided by energy minimization methods.
Theoretical Studies on Spectroscopic Properties of this compound
Computational chemistry provides powerful tools for investigating the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in predicting and understanding its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These methods allow for the detailed assignment of spectral signals to specific atoms and molecular vibrations.
Prediction and Interpretation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts through computational methods has become a reliable and almost routine procedure for confirming or assigning the structure of organic compounds.
Research Findings:
The theoretical calculation of NMR spectra is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP. nih.govnih.gov The process involves first optimizing the molecule's geometry and then computing the isotropic magnetic shielding tensors for each nucleus. These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.
While specific computational studies providing predicted NMR chemical shifts for this compound are not available in the cited literature, experimental data for this compound has been reported. niscpr.res.in A comparison between such experimental values and theoretically calculated shifts is crucial for validating the computational model and ensuring accurate spectral interpretation. The correlation between experimental and calculated shifts can confirm the assignment of each resonance to a specific proton or carbon atom in the molecule. For complex molecules, this computational approach can be indispensable for resolving ambiguities in spectral assignments that arise from experimental data alone. nih.gov
The experimental ¹H and ¹³C NMR data for this compound, as reported in a study on novel diaryl ether amides, are presented below. niscpr.res.in These values serve as the benchmark for which future theoretical calculations would be compared.
Interactive Table: Experimental NMR Chemical Shifts for this compound Solvent: CDCl₃. ¹H NMR at 600 MHz, ¹³C NMR at 150 MHz. niscpr.res.in
| Atom Type | Experimental Chemical Shift (ppm) | Atom Description |
| ¹H | 7.86 (d, J = 9.0 Hz) | 2H, Ar-H |
| ¹H | 7.77 (br s) | 1H, NH |
| ¹H | 7.63 (d, J = 7.5 Hz) | 2H, Ar-H |
| ¹H | 7.40 (q, J = 7.3 Hz) | 4H, Ar-H |
| ¹H | 7.19 (t, J = 7.3 Hz) | 1H, Ar-H |
| ¹H | 7.15 (t, J = 7.3 Hz) | 1H, Ar-H |
| ¹H | 7.08 (t, J = 8.8 Hz) | 4H, Ar-H |
| ¹³C | 164.7 | C=O (Amide) |
| ¹³C | 160.9 | Aromatic C-O |
| ¹³C | 156.2 | Aromatic C-O |
| ¹³C | 148.3 | Aromatic C |
| ¹³C | 135.5 | Aromatic C |
| ¹³C | 129.8 | Aromatic CH |
| ¹³C | 128.6 | Aromatic CH |
| ¹³C | 122.1 | Aromatic CH |
| ¹³C | 121.3 | Aromatic CH |
| ¹³C | 116.3 | Aromatic CH |
| ¹³C | 115.2 | Aromatic CH |
| ¹³C | 115.0 | Aromatic CH |
Vibrational Mode Analysis (IR)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, identifies the functional groups and characterizes the bonding within a molecule by measuring the absorption of IR radiation corresponding to its vibrational modes. Theoretical vibrational analysis complements experimental IR spectra by providing a complete set of vibrational frequencies and their corresponding atomic motions (normal modes).
Research Findings:
The standard computational approach for vibrational analysis involves performing a geometry optimization of the molecule, followed by frequency calculations at the same level of theory, often using DFT methods like B3LYP. psu.eduesisresearch.org These calculations yield a set of harmonic vibrational frequencies. However, these calculated values are known to have systematic errors due to the neglect of anharmonicity and limitations of the theoretical model. psu.edu Therefore, they are often uniformly scaled by an empirical factor to achieve better agreement with experimental data. esisresearch.org
A key output of these calculations is the Potential Energy Distribution (PED), which describes the contribution of different internal coordinates (such as bond stretching, angle bending, or torsions) to each vibrational mode. This allows for a precise and unambiguous assignment of the calculated (and thus experimental) spectral bands. science.gov
Although no specific theoretical vibrational analysis for this compound has been reported in the searched literature, the expected vibrational modes can be inferred from studies on similar benzamide derivatives. psu.eduesisresearch.orgresearchgate.net Key expected vibrations would include the N-H stretch, the C=O stretch of the amide, C-O-C stretches of the ether linkage, and various aromatic C-H and C=C stretching and bending modes. For example, the C=O stretching vibration in benzamides is typically strong and found in the region of 1630-1680 cm⁻¹, while the N-H stretching vibration appears as a sharp band around 3300-3500 cm⁻¹. psu.edu
The following table provides an illustrative example of how theoretical vibrational modes would be assigned for the key functional groups within this compound, based on typical frequency ranges for this class of compounds.
Interactive Table: Illustrative Vibrational Mode Assignments for this compound
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description of Motion |
| ν(N-H) | 3400 - 3500 | N-H bond stretching |
| ν(C-H) aromatic | 3000 - 3100 | Aromatic C-H bond stretching |
| ν(C=O) | 1680 - 1750 | Amide I band, primarily C=O stretching |
| ν(C=C) aromatic | 1450 - 1600 | Aromatic ring C=C stretching |
| δ(N-H) | 1500 - 1550 | Amide II band, N-H in-plane bending coupled with C-N stretching |
| ν(C-N) | 1250 - 1350 | Amide III band, C-N stretching coupled with N-H bending |
| ν(C-O-C) asymmetric | 1200 - 1275 | Asymmetric stretching of the diaryl ether bond semanticscholar.org |
| ν(C-O-C) symmetric | 1020 - 1075 | Symmetric stretching of the diaryl ether bond semanticscholar.org |
| γ(C-H) | 700 - 900 | Out-of-plane C-H bending (wagging) |
| δ(C=O) | 600 - 700 | C=O in-plane bending |
Mechanistic Studies of Reactions Involving 4 Phenoxy N Phenylbenzamide Scaffolds
Proposed Reaction Mechanisms for Benzamide (B126) Synthesis
The formation of 4-phenoxy-N-phenylbenzamide typically proceeds through the reaction of a 4-phenoxybenzoic acid derivative with aniline (B41778). The specific mechanism is highly dependent on the chosen synthetic route, primarily categorized into methods involving activated carboxylic acid derivatives and direct catalytic amidation.
Schotten-Baumann Reaction Pathway: A classic and widely used method involves the acylation of aniline with an activated form of 4-phenoxybenzoic acid, such as 4-phenoxybenzoyl chloride. This reaction, known as the Schotten-Baumann reaction, follows a nucleophilic acyl substitution mechanism. slideshare.netuoanbar.edu.iqvedantu.com
The proposed steps are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of 4-phenoxybenzoyl chloride. study.comdoubtnut.com This leads to the formation of a tetrahedral intermediate.
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond.
Leaving Group Departure: Simultaneously, the chloride ion, being a good leaving group, is expelled.
Deprotonation: A base, typically an excess of amine or an added base like sodium hydroxide, removes a proton from the nitrogen atom to yield the final, neutral this compound and a salt (e.g., HCl or NaCl). uoanbar.edu.iqbrainly.in
Coupling Agent-Mediated Synthesis: Modern amidation frequently employs coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). nih.gov This method avoids the need to prepare an acyl chloride.
The mechanism is thought to proceed as follows:
Activation of Carboxylic Acid: The 4-phenoxybenzoic acid reacts with DIC to form a highly reactive O-acylisourea intermediate.
Formation of Activated Ester: This intermediate can be attacked by HOBt to form an activated benzotriazolyl ester, which is less prone to side reactions and racemization.
Aminolysis: Aniline then attacks the carbonyl carbon of the activated ester. This nucleophilic attack is more facile than the attack on the unactivated carboxylic acid.
Product Formation: A tetrahedral intermediate is formed and subsequently collapses to release the this compound product and the HOBt leaving group.
Direct Catalytic Amidation: Driven by principles of green chemistry, direct amidation methods using catalysts are gaining prominence. mdpi.comcatalyticamidation.info These reactions combine 4-phenoxybenzoic acid and aniline directly, often at elevated temperatures, with a catalyst to facilitate the removal of water. diva-portal.org Lewis acids, such as those based on titanium or boron, are common catalysts. researchgate.net For instance, with a boronic acid catalyst, the proposed mechanism involves the formation of an acylboronate intermediate which is more susceptible to nucleophilic attack by the amine.
| Amidation Method | Reactants | Key Features | Typical Conditions |
| Schotten-Baumann | 4-Phenoxybenzoyl chloride + Aniline | Fast and high-yielding; generates HCl byproduct. | Basic conditions (e.g., aq. NaOH or pyridine), room temperature. slideshare.netuoanbar.edu.iq |
| Coupling Agent (DIC/HOBt) | 4-Phenoxybenzoic acid + Aniline | Mild conditions; avoids acyl chloride preparation. | Organic solvent (e.g., CH₂Cl₂), room temperature. nih.gov |
| Direct Catalytic Amidation | 4-Phenoxybenzoic acid + Aniline | Atom-economical; water is the only byproduct. | High temperature, catalyst (e.g., Boronic acids, TiCl₄), often with water removal. mdpi.comdiva-portal.org |
Investigation of Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to confirming a proposed mechanism. For the synthesis of this compound, the key intermediates vary with the synthetic pathway.
In the Schotten-Baumann reaction , the primary intermediate is the tetrahedral intermediate formed after the nucleophilic attack of aniline on the carbonyl carbon of 4-phenoxybenzoyl chloride. This species is transient and not typically isolated but is a cornerstone of the accepted mechanism for nucleophilic acyl substitution. study.comdoubtnut.com
For syntheses utilizing coupling reagents , the intermediates are more complex. With carbodiimides like DIC, the initial O-acylisourea is the key activated species. Its existence is supported by mechanistic studies on peptide coupling. This intermediate is highly reactive and can rearrange to a stable N-acylurea, a common side product. To prevent this and improve efficiency, additives like HOBt are used to trap the O-acylisourea and form a more stable activated ester intermediate . nih.gov
In palladium-mediated syntheses, which represent an alternative but less common route, organopalladium intermediates are central. For example, in reactions involving phenyl isocyanate, a coordinated amidate anion complex with palladium, such as [(phen)Pd(NPhC(O)C₆H₅)]+, has been identified through mass spectrometry and supported by DFT calculations in related N-phenylbenzamide syntheses. publish.csiro.au
A proposed mechanism for the oxidation of a related 2-phenoxybenzamide (B1622244) involved a six-membered oxonium intermediate that formed following an intramolecular nucleophilic attack from the amide's nitrogen. mdpi.com While this is not a synthesis of the amide bond itself, it highlights the potential for complex intermediates in reactions involving the broader phenoxy-benzamide scaffold.
| Synthetic Route | Proposed Key Intermediate | Method of Investigation |
| Schotten-Baumann | Tetrahedral Intermediate | Inferred from kinetic studies and analogy to related reactions. |
| Coupling Agent (e.g., DIC) | O-Acylisourea | Trapping experiments, side product analysis (N-acylurea). |
| Palladium-mediated | Coordinated Amidate Anion | Mass Spectrometry, DFT Calculations. publish.csiro.au |
| PhIO-mediated Oxidation | Oxonium Intermediate | Product structural analysis, proposed mechanism. mdpi.com |
Role of Tautomerism in Reaction Pathways
Tautomerism, the equilibrium between two or more interconverting structural isomers, is an important concept in amide chemistry. The amide group of this compound can theoretically exist in equilibrium with its tautomeric form, the imidic acid (or iminol). thieme-connect.dersc.org
The amide form is significantly more stable than the imidic acid form for simple amides, with theoretical calculations suggesting the amide is more stable by approximately 46 kJ·mol⁻¹. thieme-connect.de This strong preference for the amide tautomer means that this compound will exist almost exclusively in this form under normal conditions.
While the imidic acid tautomer is a minor component at equilibrium, its transient formation can be relevant in certain biological and chemical processes. The iminol form, with its C=N double bond, has a more nucleophilic nitrogen atom compared to the amide form. researchgate.net This difference in reactivity can be exploited in specific reactions, although it is not considered a primary factor in the standard synthetic pathways for forming the amide bond itself. A proposed mechanism for the synthesis of N-phenylbenzamides from 1,3-diphenylthiourea suggests the involvement of an imino alcohol-amide tautomerism step. researchgate.net
In some heterocyclic systems, substituents can shift the tautomeric equilibrium. For instance, in a series of 1-benzamidoisoquinoline derivatives, the proportion of the amide tautomer varied from 74% with a strong electron-donating group to 38% with a strong electron-accepting group on the benzamide ring. nih.gov This demonstrates that electronic effects within the broader molecular scaffold can influence the tautomeric balance. For this compound, the electronic nature of the phenoxy group would similarly influence this equilibrium, though the amide form remains dominant.
Kinetic and Thermodynamic Aspects of Amide Formation
Thermodynamics: The stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This gives the C-N bond partial double-bond character, making it strong and planar. uomustansiriyah.edu.iq However, the direct reaction is hindered by a high activation energy barrier. A significant thermodynamic obstacle is the acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium (B1175870) carboxylate salt. diva-portal.org To drive the reaction towards amide formation, energy input (heat) is required to overcome this barrier and remove the water byproduct, shifting the equilibrium.
Kinetics: The rate of amidation is highly dependent on the reaction conditions and the method used.
Uncatalyzed Reaction: The direct thermal amidation requires high temperatures (typically >160 °C) to slowly drive off water from the ammonium carboxylate salt. The reaction rate is often impractically slow for laboratory synthesis.
Acid-Catalyzed Reaction: While acid catalysis can protonate the carboxylic acid carbonyl, making it more electrophilic, it also protonates the amine nucleophile, rendering it unreactive. Therefore, this is not a generally effective strategy.
Activated Acyl Derivatives: Using an activated derivative like 4-phenoxybenzoyl chloride dramatically increases the reaction rate. The reaction with aniline is very fast at room temperature because the high electrophilicity of the acyl chloride carbon and the good leaving group ability of chloride significantly lower the activation energy of the nucleophilic attack. vedantu.com
Catalytic Direct Amidation: Catalysts are designed to lower the activation energy of the direct reaction. For example, titanium(IV) and zirconium(IV) complexes can act as Lewis acids and water scavengers, activating the carboxylic acid and facilitating the nucleophilic attack by the amine under milder conditions than the purely thermal route. diva-portal.org
Below is a table summarizing the general kinetic characteristics of different amidation approaches relevant to the synthesis of this compound.
| Method | Relative Rate | Activation Energy (Ea) | Key Kinetic Factors |
| Thermal (Uncatalyzed) | Very Slow | Very High | Temperature, water removal. |
| Activated Acyl Chloride | Very Fast | Low | Electrophilicity of carbonyl, leaving group ability. vedantu.com |
| Coupling Agent-Mediated | Fast | Moderate | Concentration of coupling agent, rate of activated ester formation. |
| Lewis Acid-Catalyzed | Moderate to Fast | Moderately High | Catalyst loading, temperature, substrate electronics. researchgate.net |
Structural Modulation and Design Principles for 4 Phenoxy N Phenylbenzamide Analogues
Systemic Modification of Aromatic Rings and Substituents
The core structure of 4-phenoxy-N-phenylbenzamide offers three distinct aromatic rings that can be systematically modified: the phenoxy ring (A), the central benzamide (B126) ring (B), and the N-phenyl ring (C). The design of analogues involves the strategic introduction of various substituents onto these rings to modulate their electronic and steric properties.
Research has demonstrated a wide array of modifications to this scaffold. On the phenoxy and N-phenyl rings, common substituents include electron-withdrawing groups such as halogens (fluoro, chloro), trifluoromethyl (CF₃), and nitro groups, as well as electron-donating groups like methoxy (B1213986) and methyl groups nih.govnih.gov. The position of these substituents is a key variable; for instance, moving a trifluoromethyl group from the para to the meta position on the N-phenyl ring has been shown to significantly alter biological activity nih.gov.
The following table summarizes various systemic modifications applied to the this compound scaffold and its close analogues, as documented in scientific literature.
| Ring/Position | Type of Modification | Example Substituents/Changes | Reference |
| Phenoxy Ring (A) | Substitution | 4-fluoro, 4-hydroxy | nih.govresearchgate.net |
| Benzoyl Ring (B) | Substitution | Methyl groups, trifluoromethyl | nih.govresearchgate.net |
| Benzoyl Ring (B) | Ring Replacement | Pyridine, Pyrimidine | nih.gov |
| N-Phenyl Ring (C) | Substitution | 3,4-dichloro, 4-trifluoromethyl, 3-trifluoromethyl | nih.gov |
| N-Phenyl Ring (C) | Substitution | 4-bromo, 4-methoxy | nih.gov |
| Amide Linkage | N-Substitution | N-methyl, N-cyclohexyl | mdpi.comnih.gov |
Regioselective Synthesis of Substituted Derivatives
Achieving specific substitution patterns on the aromatic rings of this compound requires precise control over reaction conditions, a field known as regioselective synthesis. The choice of synthetic strategy is critical for placing functional groups at desired ortho, meta, or para positions, which in turn dictates the final properties of the analogue.
Several established methods are employed for the regioselective synthesis of these derivatives:
Nucleophilic Aromatic Substitution (SNAr): This is a common strategy for forming the diaryl ether bond. For instance, the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives often involves the SNAr reaction between a fluoronitrobenzene derivative and hydroquinone (B1673460) nih.gov. The inherent directing effects of the substituents on the rings guide the position of the incoming nucleophile.
Directed ortho-Metalation (DoM): While not explicitly detailed for this exact compound in the provided sources, directing groups are a powerful tool in organic synthesis. Groups like amides can direct metalating agents (e.g., organolithium reagents) to the adjacent ortho position, allowing for subsequent functionalization at that specific site researchgate.net. The N-methoxyamide scaffold, for example, is a versatile directing group for various metal-catalyzed C-H functionalization reactions researchgate.net.
Transition Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination and Ullmann condensation are instrumental. The Ullmann reaction, for example, can be used to form the diaryl ether linkage between an ortho-iodobenzoic acid derivative and a phenol (B47542) mdpi.comnih.gov. These reactions often utilize copper or palladium catalysts to selectively form C-O or C-N bonds.
Electrophilic Aromatic Substitution: The existing substituents on the rings dictate the position of new incoming electrophiles. For example, an activating group like a hydroxyl or methoxy group will direct incoming electrophiles to the ortho and para positions, while a deactivating group like a nitro or carbonyl group will direct them to the meta position libretexts.orglibretexts.org.
The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives illustrates a multi-step regioselective process involving the formation of an ether linkage via the Ullmann reaction, followed by an amination reaction, and finally a regioselective oxidation to introduce a hydroxyl group onto the phenoxy ring mdpi.comnih.gov.
Influence of Structural Modifications on Chemical Reactivity
Structural modifications, particularly the addition of substituents to the aromatic rings, have a profound impact on the chemical reactivity of this compound analogues. These effects are primarily governed by the interplay of inductive and resonance effects, which alter the electron density distribution across the molecule.
Inductive Effects: Electron-withdrawing substituents, such as halogens or trifluoromethyl groups, pull electron density away from the aromatic ring through the sigma bond network. This makes the ring more electron-poor (deactivated) and less susceptible to electrophilic attack libretexts.orglibretexts.org. Conversely, electron-donating groups like alkyls push electron density into the ring, making it more electron-rich (activated).
Resonance Effects: Substituents with lone pairs (e.g., -OH, -OCH₃) or pi systems (e.g., -NO₂) can donate or withdraw electron density through the pi system of the ring. An -OH group, for instance, is an activating group that donates electron density, particularly at the ortho and para positions, stabilizing the carbocation intermediate in electrophilic aromatic substitution libretexts.org. In contrast, a nitro group strongly withdraws electron density, deactivating the ring, especially at the ortho and para positions, thereby directing incoming electrophiles to the meta position libretexts.org.
In structure-activity relationship studies of N-phenylbenzamide analogues, it has been observed that the presence of electron-withdrawing groups on the phenyl rings often leads to more potent compounds nih.gov. For example, dichlorination or the presence of a CF₃ group resulted in highly active derivatives nih.gov. This suggests that reducing the electron density at specific locations in the molecule enhances its interaction with biological targets. The sensitivity of a molecule's properties, such as its NMR chemical shifts, to different ring substituents can provide a quantitative measure of these electronic effects rsc.org. Steric effects can also play a role, potentially forcing parts of the molecule out of planarity and thereby inhibiting resonance researchgate.net.
Stereochemical Considerations in Analogue Design
The three-dimensional structure of a molecule is a critical determinant of its function. For this compound analogues, a key stereochemical consideration is the phenomenon of atropisomerism nih.govresearchgate.net.
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. In the this compound scaffold, rotation can be restricted around two key bonds:
The C-O bond of the diaryl ether.
The C-N bond of the benzamide.
When bulky substituents are placed at the ortho positions of the rings adjacent to these bonds, they can sterically clash, preventing free rotation. If the energy barrier to rotation is high enough, the molecule can be isolated as a stable pair of non-superimposable mirror images (enantiomers), known as atropisomers nih.gov.
This is not merely a theoretical curiosity; atropisomers of a single compound can have vastly different biological activities. One atropisomer may fit perfectly into a target protein's binding site, while the other may not, rendering it inactive researchgate.net. Therefore, when designing analogues with substituents near the linking bonds, it is crucial to consider the potential for creating stable atropisomers. This may necessitate either synthesizing the compound as a single, pure atropisomer (an atroposelective synthesis) or separating the mixture of atropisomers to evaluate each one individually nih.gov. Even in cases where the atropisomers interconvert rapidly, the molecule typically binds to its target in just one of its preferred conformations researchgate.net. The synthesis of chiral analogues of related structures has been successfully carried out, underscoring the importance of stereochemistry in this class of compounds nih.gov.
Advanced Applications of 4 Phenoxy N Phenylbenzamide in Non Biological Fields
Utilization in Materials Science
The distinct combination of rigid aromatic structures and a flexible ether linkage in 4-phenoxy-N-phenylbenzamide makes it a promising, albeit conceptual, candidate for applications in materials science, particularly in the realms of organic electronics and polymer chemistry.
Components in Organic Electronic Materials (Conceptual)
The field of organic electronics leverages carbon-based molecules for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the electronic properties and molecular packing of the organic materials used.
Conceptually, this compound possesses several features that could be advantageous for organic electronic materials. The molecule's extended π-conjugated system, encompassing the two phenyl rings and the benzamide (B126) bridge, could facilitate charge transport, a critical property for semiconductor materials. The presence of the electron-donating phenoxy group and the electron-withdrawing carbonyl group of the amide could create a molecular dipole, which can be beneficial for charge separation in OPVs or for tuning the energy levels of the material to better match electrode work functions.
Furthermore, the ability of the amide group to form intermolecular hydrogen bonds could promote ordered molecular packing in the solid state. This ordered arrangement is crucial for efficient charge transport, as it minimizes charge trapping at grain boundaries. The interplay of π-π stacking interactions between the aromatic rings and hydrogen bonding could lead to the formation of well-defined one- or two-dimensional charge transport pathways.
| Structural Feature | Potential Role in Organic Electronics | Relevant Property |
| Extended π-conjugation | Facilitates charge transport | Charge carrier mobility |
| Phenoxy and carbonyl groups | Creates a molecular dipole, tunes energy levels | Charge separation efficiency, energy level alignment |
| Amide group | Promotes ordered packing via hydrogen bonding | Solid-state morphology, charge transport pathways |
| Aromatic rings | Enables π-π stacking interactions | Intermolecular charge hopping |
Role in Polymer Chemistry (Conceptual)
In polymer chemistry, monomers are linked together to form long chains with tailored properties. The incorporation of this compound or its derivatives as a monomeric unit could conceptually lead to the development of high-performance polymers.
The rigidity of the aromatic rings would be expected to impart thermal stability and mechanical strength to the resulting polymer. The ether linkage of the phenoxy group, however, introduces a degree of flexibility, which could enhance the processability of the polymer, making it easier to form into thin films or fibers.
Moreover, the polar amide groups along the polymer chain could lead to strong inter-chain interactions through hydrogen bonding. This would not only enhance the mechanical properties of the polymer but could also influence its solubility and permeability to gases and liquids. By modifying the substituents on the phenyl rings, it would be possible to fine-tune the properties of the polymer for specific applications, such as in membranes for separation processes or as high-temperature resistant coatings.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field.
Design of Molecular Assemblies (Conceptual)
The structure of this compound is well-suited for the design of predictable molecular assemblies. The amide linkage is a particularly effective functional group for directing self-assembly due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This can lead to the formation of linear tapes or sheet-like structures.
The presence of multiple aromatic rings also allows for π-π stacking interactions to play a significant role in the self-assembly process. The combination of directional hydrogen bonding and less directional π-π stacking could lead to the formation of complex and hierarchical supramolecular structures. For instance, hydrogen-bonded chains of molecules could further assemble into columns through π-π stacking. The specific geometry of these assemblies could be conceptually controlled by introducing different functional groups onto the phenyl rings, thereby altering the steric and electronic interactions between the molecules.
Non-Covalent Interactions in Organized Structures
A detailed understanding of the various non-covalent interactions is crucial for predicting and controlling the formation of organized supramolecular structures. In the case of this compound, several types of non-covalent interactions would be at play.
Hydrogen bonding between the amide N-H and C=O groups is expected to be a primary driving force for self-assembly. In related N-phenylbenzamide structures, intermolecular interactions, particularly hydrogen bonding to the central amide group, have been shown to be important. nih.gov The strength and directionality of these bonds would largely dictate the primary structure of the assembly.
| Interaction Type | Participating Groups | Conceptual Role in Self-Assembly |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Primary directional interaction, formation of chains/sheets |
| C-H···O Interactions | Aromatic C-H, C=O | Fine-tuning of molecular packing |
| C-H···π Interactions | Aromatic C-H, Aromatic rings | Stabilization of three-dimensional structure |
| π-π Stacking | Phenyl and phenoxy rings | Formation of columnar or layered structures |
| Dispersion Forces | Entire molecule | Overall cohesion and stability |
Applications as Ligands or in Catalytic Systems (Conceptual)
The design of ligands that can coordinate to metal centers is a fundamental aspect of coordination chemistry and catalysis. The structural features of this compound suggest its potential, in a conceptual framework, for use as a ligand in catalytic systems.
The oxygen atom of the carbonyl group and potentially the oxygen of the phenoxy group possess lone pairs of electrons that could coordinate to a metal center. The nitrogen atom of the amide group could also participate in coordination, particularly after deprotonation. This could allow this compound to act as a bidentate or even a tridentate ligand. Benzamide derivatives have been explored as ligands in various catalytic reactions. researcher.life
The steric and electronic properties of the ligand, which are crucial for determining the activity and selectivity of a catalyst, could be readily tuned by modifying the substituents on the aromatic rings. For example, introducing electron-donating groups could enhance the electron-donating ability of the ligand, which could stabilize a high-oxidation-state metal center. Conversely, electron-withdrawing groups could make the metal center more electrophilic, which could be beneficial for certain types of catalytic transformations. The bulky phenyl and phenoxy groups could also create a specific chiral environment around the metal center, which could be exploited for asymmetric catalysis. Chiral bisamide ligands have been successfully used in a variety of asymmetric catalytic syntheses. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of amides is a cornerstone of organic and medicinal chemistry, and the development of environmentally benign and efficient methods for their formation is a significant goal. While traditional methods for synthesizing 4-phenoxy-N-phenylbenzamide are effective, future research will likely focus on greener and more sustainable alternatives.
One promising direction is the advancement of direct amidation reactions that avoid the use of stoichiometric coupling agents, which generate significant waste. Research into catalytic methods that can directly couple carboxylic acids and amines is an active field. For this compound, this would involve the direct reaction of 4-phenoxybenzoic acid and aniline (B41778) using a recyclable catalyst, minimizing byproducts and simplifying purification.
Another innovative approach involves the use of novel reaction media and energy sources. For instance, syntheses performed in water, ionic liquids, or deep eutectic solvents could replace volatile organic compounds. Similarly, the application of microwave irradiation or mechanochemistry could dramatically reduce reaction times and energy consumption compared to conventional heating. A recently developed three-component reaction involving isocyanides, alkyl halides, and water presents a revolutionary method for amide synthesis that is both efficient and sustainable. rsc.org This approach offers versatility and can be applied to a wide range of substrates, potentially enabling the synthesis of complex derivatives of this compound from readily available starting materials. rsc.org
The table below summarizes potential sustainable methodologies that could be developed for the synthesis of this compound.
| Methodology | Principle | Potential Advantages |
| Catalytic Direct Amidation | Use of a catalyst (e.g., boronic acids, silicon-based) to directly couple a carboxylic acid and an amine, eliminating the need for activating agents. | Higher atom economy, reduced waste, milder reaction conditions. |
| Three-Component Reactions | A convergent approach where three or more reactants combine in a single operation, such as using isocyanides, to rapidly form amides. rsc.org | Increased efficiency, access to diverse and complex structures, use of cost-effective starting materials. rsc.org |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor rather than a batch process. | Improved safety and scalability, precise control over reaction parameters, potential for higher yields. |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive the chemical reaction, often in the absence of a solvent. | Reduced solvent use, access to different reaction pathways, energy efficiency. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the novel synthetic methodologies described above, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-situ monitoring of chemical reactions, providing insights that are not achievable through traditional offline analysis.
Process Analytical Technology (PAT) is becoming increasingly important in chemical synthesis. For the formation of this compound, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the disappearance of starting materials and the appearance of the amide product in real time. This allows for precise determination of reaction endpoints, identification of intermediates, and optimization of process parameters.
A particularly rapid method for reaction monitoring is the use of an Ambient Sampling Analysis Platform (ASAP) coupled with a mass spectrometer. researchgate.net This technique can directly analyze reaction mixtures without workup, providing mass spectra in under a minute to track the progress of reactions and confirm the formation of the desired product. researchgate.net Furthermore, advanced techniques like Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) could be adapted to study the reaction at interfaces, which could be relevant for heterogeneous catalytic systems. mdpi.com
| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |
| In-situ FTIR/Raman Spectroscopy | Real-time concentration changes of reactants, intermediates, and products. Vibrational information about bond formation. | Optimization of reaction time, temperature, and catalyst loading. Mechanistic studies of the amide bond formation. |
| Ambient Sampling Mass Spectrometry (ASAP-MS) | Rapid identification of components in the reaction mixture. Monitoring of reaction progress and product formation. researchgate.net | High-throughput screening of reaction conditions. Rapid confirmation of product identity without sample cleanup. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and quantification of species in the reaction mixture. | Mechanistic elucidation and kinetic profiling of the synthesis. |
Integration of Machine Learning in Computational Chemistry for Compound Design
The convergence of computational chemistry and artificial intelligence is revolutionizing the design of new molecules. britannica.commdpi.com Machine learning (ML) algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming experimental screening. corrosionpedia.com
For this compound, ML models can be employed to design new derivatives with enhanced properties. By training algorithms on existing data for related benzamide (B126) compounds, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict various properties, such as biological activity against a specific target, or physical properties relevant for material science applications.
Deep learning techniques, such as generative models, can even propose entirely new molecular structures based on a desired set of properties. britannica.com For example, a generative model could be tasked with designing derivatives of this compound that are predicted to have high inhibitory activity against a particular enzyme or possess specific thermal stability characteristics. This integration of ML offers a powerful tool for navigating the vast chemical space to identify promising new compounds for further investigation. researchgate.netnih.gov
| Machine Learning Application | Description | Potential Impact on this compound Research |
| QSAR Modeling | Develops mathematical models to predict the relationship between the chemical structure and a specific property (e.g., biological activity, toxicity). mdpi.com | Rapidly screen virtual libraries of derivatives to prioritize candidates for synthesis and testing. |
| Generative Models | Uses deep learning to generate novel molecular structures with desired properties. | Design of new this compound analogues with optimized characteristics beyond simple modification of the parent structure. |
| Reaction Prediction | Predicts the outcome or optimal conditions for a chemical reaction. researchgate.net | Assists in designing efficient synthetic routes for novel derivatives proposed by computational models. |
| Property Prediction | Predicts physicochemical properties like solubility, melting point, and thermal stability. | Aids in the design of compounds with suitable characteristics for specific applications, such as in materials science. |
Exploration of this compound in New Material Applications
The robust structure of this compound makes it an intriguing candidate for the development of new high-performance materials. Wholly aromatic polyamides (aramids) are known for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.netnih.gov The incorporation of flexible ether linkages into polymer backbones is a known strategy to improve solubility and processability without significantly compromising thermal stability. corrosionpedia.commdpi.comphlextek.com
Given that this compound contains both aromatic amide and ether functionalities, it could serve as a valuable monomer or building block for novel aromatic polyamides or poly(ether amide)s. Polymerizing derivatives of this compound could lead to materials with a unique combination of properties. For instance, the phenoxy group could enhance solubility and processability, while the rigid N-phenylbenzamide core could contribute to high thermal stability and mechanical strength. researchgate.netcorrosionpedia.com
Another area of exploration is in phenoxy resins, which are thermoplastic polymers known for their excellent adhesion, chemical resistance, and toughness. researchgate.netgoogle.com These resins are used in a variety of applications, including coatings, adhesives, and composites. britannica.comresearchgate.netgoogle.com By incorporating the this compound structure into resin formulations, it may be possible to create new materials with enhanced thermal performance or other desirable characteristics. The hydroxyl group present in some phenoxy resins allows for further cross-linking, and analogous functionalities could be designed into derivatives of this compound for creating thermosetting materials. researchgate.net
| Potential Material Application | Relevant Structural Features | Desirable Properties |
| High-Performance Polyamides | Aromatic rings, amide linkage, ether linkage. | High thermal stability, mechanical strength, chemical resistance, improved solubility. researchgate.netcorrosionpedia.com |
| Phenoxy Resins and Composites | Phenoxy group, aromatic structure. | Excellent adhesion, toughness, chemical resistance, high-temperature performance. britannica.comresearchgate.netgoogle.com |
| Functional Coatings | Aromatic structure, potential for functionalization. | Thermal stability, corrosion resistance, specific optical or electronic properties. researchgate.net |
| Membranes for Separations | Rigid polymer backbone with controlled flexibility. | Chemical and thermal resistance for gas separation or filtration in harsh environments. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-phenoxy-N-phenylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling phenoxy-substituted benzoyl chloride with aniline derivatives under controlled conditions. Key steps include:
- Acylation : Reacting 4-phenoxybenzoyl chloride with aniline in dichloromethane (DCM) using sodium carbonate as a base to neutralize HCl byproducts .
- Solvent Optimization : Polar aprotic solvents like acetonitrile improve reaction efficiency.
- Catalyst Use : Acid catalysts (e.g., trifluoroacetic acid) enhance coupling rates.
- Safety Considerations : Hazard analysis for reagents like dichloromethane and sodium carbonate is critical; Ames testing is recommended to assess mutagenicity risks .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding interactions (e.g., carbonyl oxygen interactions), which correlate with bioactivity .
- NMR Spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., distinguishing amide protons from aromatic signals).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What safety protocols are essential when handling this compound derivatives?
- Methodological Answer :
- Hazard Assessment : Conduct risk analyses for reagents (e.g., chlorinated solvents, acyl chlorides) using guidelines from Prudent Practices in the Laboratory .
- Mutagenicity Testing : Ames II testing is recommended for anomeric amide derivatives; compound-specific mutagenicity profiles should guide PPE selection (e.g., fume hoods, gloves) .
- Waste Disposal : Follow local regulations for halogenated waste and amide byproducts .
Advanced Research Questions
Q. How can computational modeling and molecular mechanics calculations inform the design of this compound derivatives with enhanced biological activity?
- Methodological Answer :
- Conformational Analysis : Molecular mechanics (e.g., SHELX refinement) identifies bioactive conformations. Active derivatives adopt a planar amide group with substituents oriented 90–120° relative to the phenyl ring, facilitating hydrogen bonding .
- Docking Studies : Simulate interactions with target receptors (e.g., anticonvulsant models) to prioritize substituents like trifluoromethyl groups for improved lipophilicity .
- QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett σ values) with activity trends .
Q. What strategies resolve discrepancies in biological activity data across studies of benzamide derivatives?
- Methodological Answer :
- Structural Validation : Confirm compound purity via XRD and HPLC to rule out impurities causing variability .
- Conformational Screening : Compare crystal structures of active/inactive analogs; inactive compounds often exhibit steric hindrance at the amide group .
- Assay Standardization : Use consistent in vitro models (e.g., MES-induced seizures for anticonvulsants) to minimize protocol-driven differences .
Q. How can crystallographic data guide the optimization of hydrogen-bonding interactions in this compound derivatives?
- Methodological Answer :
- Hydrogen-Bond Mapping : XRD reveals intermolecular bonds between the amide carbonyl and proximal groups (e.g., hydroxyl or amino residues). Strengthen these interactions by introducing electron-withdrawing substituents (e.g., -CF) to polarize the carbonyl .
- Packing Analysis : Optimize crystal lattice stability by incorporating planar substituents (e.g., methoxy groups), reducing entropy penalties during binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
